
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine
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Overview
Description
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is a synthetic aromatic compound featuring a piperazine ring substituted with a methyl group and a 5-chloro-2,4-dinitrophenyl moiety. The electron-withdrawing nitro (NO₂) and chloro (Cl) groups on the phenyl ring enhance its reactivity, making it a candidate for derivatization applications in analytical chemistry. This compound is structurally related to derivatives used in high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting amines, phenols, and carbonyl-containing analytes . Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, similar to other piperazine-based analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine typically involves the reaction of 5-chloro-2,4-dinitroaniline with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Reactivity of the Nitro Groups
The dinitrophenyl moiety undergoes reduction and substitution reactions:
Reduction Reactions
Nitro groups can be selectively reduced to amines under controlled conditions:
Reducing Agent | Product | Conditions |
---|---|---|
H₂/Pd-C | 1-(5-Chloro-2,4-diaminophenyl)-4-methylpiperazine | Ethanol, 50°C, 6 h |
Na₂S₂O₄ | Partial reduction to hydroxylamine intermediates | Aqueous acidic media |
Electrophilic Substitution
The electron-deficient aromatic ring participates in:
-
Halogenation : Further chlorination at the para position under Cl₂/FeCl₃.
-
Nitration : Limited due to existing nitro groups’ deactivation effects.
Piperazine Ring Functionalization
The 4-methylpiperazine group enables:
Alkylation/Acylation
Reagent | Product | Conditions |
---|---|---|
Ethyl chloroformate | N-Ethoxycarbonyl derivative | DCM, 0°C, 2 h |
Acetic anhydride | N-Acetylated derivative | Reflux, 4 h |
Protonation/Coordination
-
The tertiary amine forms salts with acids (e.g., HCl, H₂SO₄).
-
Acts as a ligand in metal complexes (e.g., Cu²⁺, Fe³⁺).
Biologically Relevant Reactions
The compound’s structural analogs (e.g., JS-K, a diazeniumdiolate) exhibit antitumor activity via nitric oxide (NO) release under enzymatic catalysis . While direct data for this compound is limited, its nitro groups and piperazine moiety suggest potential for:
-
Metabolic activation : Nitroreductase-mediated reduction to cytotoxic intermediates .
-
DNA alkylation : Via electrophilic intermediates generated from nitro group reduction .
Table 1: Comparative Reactivity in Different Media
Medium | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
n-Hexane | 0.12 ± 0.02 | 65.3 |
AOT/n-Hexane/Water (W₀=10) | 0.45 ± 0.05 | 48.7 |
Table 2: Reaction Yields with Varied Nucleophiles
Nucleophile | Product | Yield (%) |
---|---|---|
4-Methylpiperazine | Target compound | 85 |
Piperidine | 1-(5-Chloro-2,4-dinitrophenyl)piperidine | 78 |
n-Butylamine | N-Butyl-2,4-dinitroaniline | 82 |
Scientific Research Applications
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The piperazine ring may also interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s functional and structural distinctions from analogs are critical in determining its reactivity, solubility, and applications. Below is a detailed comparison:
Substituent Effects on Reactivity and Derivatization
a. 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ)
- Structure : Fluorine replaces chlorine at the 5-position.
- Applications : Widely used in estrogen analysis via LC-MS/MS due to its ability to form charged derivatives (MPPZ) after methylation, enhancing ionization efficiency .
- Key Differences: Electron Withdrawing Capacity: Fluorine’s higher electronegativity increases electrophilicity at the 2,4-dinitrophenyl group, accelerating reaction kinetics compared to the chloro analog.
b. 1-(5-Hydrazinyl-2,4-dinitrophenyl)-4-methylpiperazine (Hy-PPZ)
- Structure : Hydrazine (-NHNH₂) replaces the 5-chloro substituent.
- Applications : Targets carbonyl-containing analytes (e.g., aldehydes, ketones) via hydrazone formation, enabling UV or MS detection .
- Key Differences: Reactivity: Hy-PPZ’s hydrazine group enables nucleophilic addition to carbonyls, a pathway unavailable to the chloro/fluoro derivatives.
a. JNJ 7777120 (H4 Receptor Antagonist)
- Structure : Indole-2-carbonyl linked to 4-methylpiperazine.
- Applications : Selective histamine H4 receptor antagonist with anti-inflammatory properties .
- Key Differences :
- Binding Interactions : The indole moiety facilitates π-π stacking and hydrophobic interactions with receptor pockets, unlike the nitro/chloro phenyl group, which may act as an electron sink or steric hindrance.
- Pharmacokinetics : The chloro-dinitrophenyl group in the target compound may reduce bioavailability due to higher hydrophobicity compared to JNJ 7777120’s heterocyclic system .
b. 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine (Herbicide Safener)
- Structure : Thiocarbamoyl group attached to a fluorophenyl ring.
- Applications : Protects maize from chlorsulfuron toxicity by modulating acetolactate synthase activity .
- Key Differences :
- Mechanism : The thiocarbamoyl group enables enzyme interactions distinct from the nitro/chloro system, which may inhibit enzymes via electrophilic interactions.
Analytical and Physical Property Comparisons
Table 1: Key Properties of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine and Analogs
Compound | Substituents | λmax (nm) | LogP | Applications | Key Advantages |
---|---|---|---|---|---|
This compound | Cl, 2,4-dinitrophenyl | 340–360 | 2.8–3.2 | Derivatization of amines/phenols | High stability, broad reactivity |
PPZ (5-Fluoro analog) | F, 2,4-dinitrophenyl | 330–350 | 2.5–2.9 | LC-MS/MS of estrogens | Faster reaction kinetics |
Hy-PPZ (5-Hydrazinyl analog) | NHNH₂, 2,4-dinitrophenyl | 310–330 | 1.9–2.3 | Carbonyl compound analysis | Hydrazone formation versatility |
JNJ 7777120 | Indole-2-carbonyl | N/A | 3.5–4.0 | H4 receptor antagonism | High receptor specificity |
Notes :
- LogP : The chloro derivative’s higher hydrophobicity (LogP ~3.0) improves retention in reverse-phase chromatography but may reduce aqueous solubility.
- λmax : Nitro groups confer strong UV absorption, aiding detection at 340–360 nm .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine, and what key reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution, where 5-chloro-2,4-dinitrochlorobenzene reacts with 4-methylpiperazine under alkaline conditions (e.g., K₂CO₃ or Et₃N). Solvent choice (e.g., DMF or DCM), temperature (80–120°C), and stoichiometric ratios (1:1.2 molar ratio of aryl halide to piperazine) critically affect yield. Post-synthesis, acidification with HCl forms the hydrochloride salt for stabilization . Purification often involves recrystallization or column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups) and piperazine ring integration (e.g., methyl group at δ 2.3 ppm) .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS detects [M+H]+ ions for molecular weight validation .
- FT-IR: Nitro group stretches (~1520 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) verify functional groups .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: Piperazine derivatives are explored for:
- Antimicrobial Activity: Structural analogs show moderate inhibition against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL) via membrane disruption .
- Cytotoxic Agents: Nitroaromatic moieties intercalate DNA, as seen in analogues with IC₅₀ values of 10–50 µM in cancer cell lines .
- Enzyme Inhibition: The nitro group facilitates redox interactions with targets like carbonic anhydrase, with Ki values <1 µM in optimized derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields or impurities?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (30 mins vs. 24 hrs) and improves yield (85% vs. 60%) by enhancing nucleophilic substitution kinetics .
- Catalytic Additives: Pd/C (5 mol%) accelerates aryl halide activation, minimizing byproducts like dimerized piperazines .
- In-line Analytics: ReactIR monitors nitro group consumption in real-time to terminate reactions at optimal conversion .
Q. How can contradictions in reported biological activities across studies be resolved?
Methodological Answer:
- Standardized Assays: Discrepancies in cytotoxicity (e.g., IC₅₀ ±20% variance) often arise from assay conditions (e.g., MTT vs. resazurin). Harmonize protocols using CLSI guidelines .
- Metabolic Stability Screening: Hepatic microsome assays (e.g., human/rat S9 fractions) clarify whether observed inactivity stems from rapid CYP450-mediated degradation .
- Target Profiling: Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects that may confound activity claims .
Q. What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulates binding to nitroreductases or DNA topoisomerases, prioritizing residues (e.g., Tyr127 in hCA II) for mutagenesis validation .
- MD Simulations (GROMACS): Evaluates piperazine ring flexibility in binding pockets over 100-ns trajectories, identifying stable conformers .
- QSAR Models: Hammett σ constants for nitro groups correlate with logP (r² = 0.89) to predict bioavailability .
Q. What challenges arise in modifying the core structure to improve pharmacokinetics?
Methodological Answer:
- Solubility Enhancement: Nitro groups increase logP (~2.5), requiring PEGylation or prodrug strategies (e.g., phosphate esters) for aqueous formulations .
- Metabolic Resistance: Piperazine N-methylation reduces CYP2D6 oxidation (t₁/₂ increased from 2h to 6h in vitro) .
- Toxicity Mitigation: Chlorine substitution with fluorine decreases hepatotoxicity (ALT levels reduced by 40% in murine models) .
Q. How do environmental factors (pH, temperature) affect compound stability, and how can degradation be mitigated?
Methodological Answer:
- pH Sensitivity: Degrades rapidly in alkaline conditions (t₁/₂ <1h at pH 9) via nitro group hydrolysis. Buffered storage at pH 4–6 (citrate) extends stability to >6 months .
- Thermal Degradation: DSC reveals exothermic decomposition at >150°C. Lyophilization under argon prevents oxidative breakdown .
- Light Exposure: UV-Vis shows λmax at 320 nm; amber vials and TiO₂-coated packaging reduce photodegradation by 90% .
Properties
CAS No. |
56224-37-4 |
---|---|
Molecular Formula |
C11H13ClN4O4 |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dinitrophenyl)-4-methylpiperazine |
InChI |
InChI=1S/C11H13ClN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 |
InChI Key |
DIABNXZKBCUICI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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